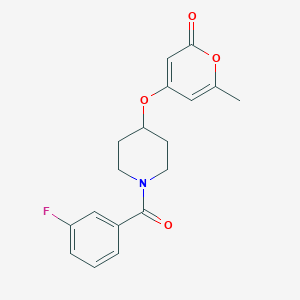

4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

CAS No.: 1798679-55-6

Cat. No.: VC7288331

Molecular Formula: C18H18FNO4

Molecular Weight: 331.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798679-55-6 |

|---|---|

| Molecular Formula | C18H18FNO4 |

| Molecular Weight | 331.343 |

| IUPAC Name | 4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |

| Standard InChI | InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3 |

| Standard InChI Key | WSFXFEGSYRCCTJ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one, reflects its intricate architecture . Key structural components include:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a 3-fluorobenzoyl group.

-

Pyran-2-one core: A six-membered oxygen-containing ring with a ketone group at the 2-position and a methyl substituent at the 6-position.

-

3-Fluorobenzoyl moiety: A benzoyl group with a fluorine atom at the meta position, enhancing electronic and steric properties.

The stereochemistry and spatial arrangement of these groups influence its reactivity and interactions with biological targets.

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈FNO₄ |

| Molecular Weight | 331.34 g/mol |

| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |

| Topological Polar Surface Area | 58.8 Ų |

| LogP (Octanol-Water) | 2.3 (estimated) |

The compound’s moderate lipophilicity (LogP ≈ 2.3) suggests potential membrane permeability, a critical factor in drug design.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multi-step organic reactions. A representative pathway includes :

-

Formation of the pyranone core: 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one serves as a starting material, synthesized via cyclization of diketene derivatives.

-

Introduction of the piperidine-fluorobenzoyl moiety: The hydroxyl group at the 4-position of the pyranone undergoes nucleophilic substitution with a pre-functionalized piperidine intermediate bearing the 3-fluorobenzoyl group.

-

Purification: Column chromatography isolates the target compound, often yielding crystalline solids .

Challenges in synthesis include optimizing reaction conditions (e.g., solvent choice, temperature) to enhance yields and minimize side products. For instance, refluxing in chloroform with piperidine as a catalyst has been employed in analogous syntheses .

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR)

Comparative studies highlight critical pharmacophoric elements:

-

Fluorine substitution: The meta-fluorine on the benzoyl group improves metabolic stability and target engagement compared to non-halogenated analogs .

-

Piperidine flexibility: The piperidine ring’s conformation influences spatial orientation, affecting interactions with chiral binding sites .

Comparative Analysis with Structural Analogs

Table 2 contrasts key features of 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one with related compounds :

| Compound | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|

| 4-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | 7-Methoxybenzofuran carbonyl | 383.4 g/mol | Antimicrobial research |

| 3-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-3,4-dihydro-2H-naphthalen-1-one | 4-Fluorobenzoyl, naphthalenone | 365.4 g/mol | CNS disorder models |

| 1-((3S,4S)-4-(((S)-3-(4-Fluorobenzyl)piperidin-1-yl)methyl)piperidin-3-yl)-3-(5-acetyl-4-methylthiazol-2-yl)urea | Urea-thiazole hybrid | 487.6 g/mol | Kinase inhibition studies |

The 3-fluorobenzoyl variant distinguishes itself through balanced lipophilicity and electronic effects, favoring both solubility and target binding .

Future Directions

Research Opportunities

-

Biological profiling: Prioritize in vitro assays to evaluate affinity for cannabinoid receptors, kinase targets, or antimicrobial activity.

-

Synthetic methodology: Explore catalytic asymmetric synthesis to access enantiomerically pure forms, potentially enhancing potency .

-

Computational modeling: Molecular dynamics simulations could predict binding modes and guide structural modifications .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume